molecular formula C15H15NO4S B1421824 3-Methyl-4-[methyl(phenylsulfonyl)amino]benzoic acid CAS No. 1269167-44-3

3-Methyl-4-[methyl(phenylsulfonyl)amino]benzoic acid

Cat. No. B1421824
M. Wt: 305.4 g/mol
InChI Key: MGBBRRYTRBUDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-[methyl(phenylsulfonyl)amino]benzoic acid is a chemical compound with the molecular formula C15H15NO4S . It has a molecular weight of 305.35 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H15NO4S/c1-11-10-12(15(17)18)8-9-14(11)16(2)21(19,20)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,18) . This indicates that the compound contains a benzoic acid group (C6H5COOH), a methyl group (CH3), and a phenylsulfonyl group (C6H5SO2).


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 480.7±55.0 °C . Its density is predicted to be 1.279±0.06 g/cm3 .

Scientific Research Applications

EP1 Receptor Selective Antagonists

One significant application of compounds related to 3-Methyl-4-[methyl(phenylsulfonyl)amino]benzoic acid is in the discovery and development of EP1 receptor selective antagonists. Naganawa et al. (2006) demonstrated that analogs of certain benzoic acid derivatives, including those with modifications to the phenyl-sulfonyl moiety, exhibit optimized antagonist activity for the EP1 receptor subtype. This includes in vivo activity and is significant in the context of prostaglandin E2 (PGE2) antagonism, which is relevant to various physiological and pathological processes (Naganawa et al., 2006).

Structural and Molecular Studies

Significant research has also been conducted in the synthesis, crystal, and molecular-electronic structure of sterically hindered isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. Rublova et al. (2017) synthesized and structurally characterized two new isomeric forms, providing insights into their molecular crystals and electronic structure, which is crucial for understanding their chemical and physical properties (Rublova et al., 2017).

Antimicrobial Activities

The antimicrobial properties of some 4-(substituted phenylsulfonamido)benzoic acids have been explored. Dineshkumar and Thirunarayanan (2019) synthesized such compounds and evaluated their antimicrobial activities, which were found to be significant. This suggests potential applications in developing new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).

Bio-Potent Sulfonamides

Further supporting the antimicrobial potential, 4-(substituted phenylsulfonamido)benzoic acids synthesized under certain conditions have shown more than 90% yields and have been characterized for their antimicrobial properties. This underscores their potential in medical and pharmaceutical applications, especially in the development of new antimicrobial drugs (Dineshkumar & Thirunarayanan, 2019).

properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11-10-12(15(17)18)8-9-14(11)16(2)21(19,20)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBBRRYTRBUDDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)N(C)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-[methyl(phenylsulfonyl)amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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